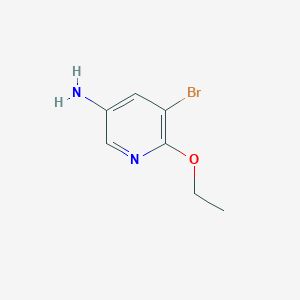

5-Bromo-6-ethoxypyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-ethoxypyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-2-11-7-6(8)3-5(9)4-10-7/h3-4H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKFDJLKKUFSPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 6 Ethoxypyridin 3 Amine

Precursor Synthesis and Halogenation Reactions

A crucial starting point for the synthesis of 5-Bromo-6-ethoxypyridin-3-amine is the preparation of its immediate precursor, 6-ethoxypyridin-3-amine. This is typically achieved through a two-step process involving the introduction of the ethoxy group onto a nitropyridine ring, followed by the reduction of the nitro group to an amine.

The synthesis often commences with a commercially available starting material such as 2-chloro-5-nitropyridine. The chloro substituent at the 2-position is susceptible to nucleophilic aromatic substitution. Reaction with sodium ethoxide in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF) displaces the chloride to yield 6-ethoxy-3-nitropyridine.

Following the successful installation of the ethoxy group, the nitro group at the 3-position is reduced to the corresponding primary amine. A common and effective method for this transformation is catalytic hydrogenation. acs.org This involves reacting the 6-ethoxy-3-nitropyridine with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in a solvent like ethanol or methanol. clockss.orgiitm.ac.in This reduction is generally high-yielding and chemoselective, leaving the ethoxy group and the pyridine (B92270) ring intact.

Bromination of 6-ethoxypyridin-3-amine

With the precursor, 6-ethoxypyridin-3-amine, in hand, the next critical step is the regioselective introduction of a bromine atom at the 5-position of the pyridine ring. The amino and ethoxy groups are both electron-donating and activating, directing electrophilic substitution to the ortho and para positions. In this case, the 5-position is para to the amino group and ortho to the ethoxy group, making it the most electronically favorable site for bromination.

A widely used and effective reagent for this transformation is N-bromosuccinimide (NBS). organic-chemistry.org The reaction is typically carried out in a chlorinated solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) at or below room temperature. The use of NBS is advantageous as it provides a mild and selective source of electrophilic bromine, minimizing the formation of polybrominated byproducts.

The reaction mechanism involves the electrophilic attack of the bromonium ion (Br+), generated from NBS, on the electron-rich pyridine ring at the 5-position. Subsequent loss of a proton restores the aromaticity of the ring, yielding the desired this compound.

| Reagent | Solvent | Temperature | Key Features |

| N-Bromosuccinimide (NBS) | Dichloromethane | 0 °C to rt | Mild, selective, good to excellent yields. |

Exploration of Alternative Bromination Strategies

While NBS is a reliable reagent, other brominating agents can also be employed for the halogenation of activated pyridine rings. These alternatives may be considered based on factors such as cost, availability, and specific reaction conditions.

One alternative is the use of molecular bromine (Br2) in a suitable solvent, often in the presence of a mild acid catalyst like acetic acid. However, molecular bromine is a hazardous and highly reactive substance, and its use can sometimes lead to over-bromination or other side reactions, necessitating careful control of stoichiometry and reaction conditions.

Another approach involves the in-situ generation of the brominating agent. For instance, the combination of an alkali metal bromide salt (e.g., sodium bromide or potassium bromide) with an oxidizing agent such as hydrogen peroxide or oxone can produce electrophilic bromine in the reaction mixture. nih.govorganic-chemistry.org This method can be a safer alternative to handling molecular bromine directly. Additionally, electrochemical bromination methods, where bromide ions are oxidized at an anode to generate the reactive bromine species, are gaining attention as a sustainable and controllable approach. acs.org

| Brominating Agent | Conditions | Advantages | Disadvantages |

| Molecular Bromine (Br2) | Acetic acid, rt | Readily available | Hazardous, potential for over-bromination |

| NaBr / H2O2 | Aqueous or biphasic systems | Safer than Br2 | May require optimization of reaction conditions |

| Electrochemical Bromination | Undivided cell, Bu4NBr as electrolyte | Sustainable, controllable | Requires specialized equipment |

Ethoxy Group Introduction and Functionalization Pathways

The introduction of the ethoxy group is a pivotal step in the synthesis of the target molecule. As briefly mentioned in the precursor synthesis, this is typically achieved via a nucleophilic aromatic substitution reaction.

Nucleophilic Substitution Reactions for Ethoxy Moiety Incorporation

The pyridine ring, particularly when substituted with electron-withdrawing groups like a nitro group, is susceptible to nucleophilic attack. In the synthesis of 6-ethoxypyridin-3-amine, a common precursor is 2-chloro-5-nitropyridine. The chlorine atom at the 2-position is activated towards nucleophilic displacement by the strongly electron-withdrawing nitro group at the 5-position.

The reaction is carried out by treating 2-chloro-5-nitropyridine with a source of ethoxide ions, most commonly sodium ethoxide (NaOEt). Sodium ethoxide can be prepared in situ by reacting sodium metal with absolute ethanol or can be used as a commercially available solid. The reaction is typically performed in an alcoholic solvent like ethanol or a polar aprotic solvent such as DMF. The ethoxide ion acts as the nucleophile, attacking the carbon atom bearing the chlorine and displacing it to form 6-ethoxy-3-nitropyridine.

The efficiency of this substitution is influenced by the nature of the leaving group (halide) and the reaction conditions. Generally, the reactivity of halogens in nucleophilic aromatic substitution on pyridine rings follows the order F > Cl > Br > I.

| Substrate | Nucleophile | Solvent | Product |

| 2-Chloro-5-nitropyridine | Sodium Ethoxide | Ethanol | 6-Ethoxy-3-nitropyridine |

Amination Methodologies for Pyridine Scaffold Formation

The final key functional group to be installed is the amine at the 3-position. As discussed, this is commonly achieved by the reduction of a nitro group. However, other amination strategies can also be considered in different synthetic routes.

Reductive Amination Approaches to Pyridinamines

The reduction of a nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. In the context of preparing 6-ethoxypyridin-3-amine from 6-ethoxy-3-nitropyridine, catalytic hydrogenation is a highly effective method. acs.org This reaction is typically carried out under a hydrogen atmosphere using a heterogeneous catalyst.

| Catalyst | Solvent | Pressure | Key Features |

| Pd/C (5-10%) | Ethanol | 1-5 atm | High efficiency, good functional group tolerance. |

| Raney Nickel | Methanol | 1-5 atm | Cost-effective, active catalyst. |

Alternative reducing agents can also be employed for the conversion of the nitro group. These include metal-acid systems, such as iron powder in acetic acid or hydrochloric acid, and tin(II) chloride in hydrochloric acid. chemicalbook.comorgsyn.org These methods are often used when catalytic hydrogenation is not feasible due to the presence of other functional groups that might be sensitive to reduction under hydrogenation conditions.

It is important to note that while direct reductive amination of a carbonyl compound to form an amine is a powerful tool, in this specific synthesis, the amino group is introduced via the reduction of a pre-existing nitro group rather than by forming a new carbon-nitrogen bond through a reductive amination process involving an aldehyde or ketone.

Carbon-Nitrogen Bond Forming Reactions

The introduction of an amine group onto an aromatic ring is a fundamental transformation in organic synthesis. For the synthesis of this compound, carbon-nitrogen bond forming reactions are pivotal. One of the most powerful and widely used methods for this purpose is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide and an amine.

In a typical approach to synthesizing this compound, a suitable dihalopyridine precursor would be reacted with a source of ammonia or a protected amine equivalent in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphines often providing the best results.

| Reaction Component | Role | Common Examples |

| Aryl Halide | Pyridine precursor with a leaving group | 3,5-Dibromo-2-ethoxypyridine |

| Amine Source | Provides the amino group | Ammonia, Benzophenone imine, LHMDS |

| Palladium Catalyst | Facilitates the cross-coupling | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes and activates the catalyst | BINAP, Xantphos, DavePhos |

| Base | Activates the amine and neutralizes HX | NaOtBu, K₂CO₃, Cs₂CO₃ |

Ammonolysis of Halopyridines

Ammonolysis, the reaction of a halide with ammonia, represents a more direct approach to introducing an amino group. However, the direct ammonolysis of halopyridines often requires harsh reaction conditions, such as high temperatures and pressures, due to the electron-deficient nature of the pyridine ring which deactivates it towards nucleophilic aromatic substitution (SNAr).

The reactivity of halopyridines towards ammonolysis is dependent on the position of the halogen and the presence of other substituents. Electron-withdrawing groups can activate the ring towards nucleophilic attack. In the case of a precursor to this compound, the ethoxy group at the 6-position may have a modest activating effect. The reaction would typically be carried out in a sealed vessel with a high concentration of ammonia in a suitable solvent.

| Parameter | Condition | Rationale |

| Temperature | High (e.g., 150-250 °C) | To overcome the activation energy of the SNAr reaction. |

| Pressure | High | To maintain ammonia in the liquid phase and increase its concentration. |

| Catalyst | Copper salts (optional) | Can facilitate the displacement of the halide. |

| Solvent | Polar aprotic (e.g., NMP, DMF) | To dissolve the reactants and facilitate the reaction. |

Strategic Approaches for Regioselective Synthesis

Achieving the desired substitution pattern in polysubstituted pyridines requires careful strategic planning. Regioselectivity can be controlled through various modern synthetic techniques.

Directed Metalation Strategies (e.g., Lithiation)

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. znaturforsch.combaranlab.orgharvard.edu This strategy relies on the use of a directing group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The resulting organolithium species can then be trapped with an electrophile.

For a pyridine system, the nitrogen atom itself can act as a directing group, but this typically leads to functionalization at the C2 or C6 position. To achieve substitution at other positions, other directing groups must be employed. In the context of synthesizing this compound, a directing group at the 2- or 4-position of a pyridine ring could be used to introduce a substituent at the 3-position. Subsequently, the bromine and ethoxy groups could be installed. The choice of the organolithium base (e.g., n-BuLi, s-BuLi, LDA) and reaction conditions (temperature, solvent) is crucial to avoid side reactions like addition to the pyridine ring. harvard.edu

Metal-Halogen Exchange Reactions in Pyridine Synthesis

Metal-halogen exchange is another fundamental reaction for the preparation of organometallic reagents from organic halides. wikipedia.org This reaction is particularly useful for generating organolithium or Grignard reagents from aryl bromides or iodides. wikipedia.org The exchange is typically very fast, even at low temperatures, and the regioselectivity is dictated by the position of the halogen. wikipedia.org

In the synthesis of functionalized pyridines, a bromine-lithium exchange on a dibromopyridine derivative can provide a lithiated intermediate with high regioselectivity. znaturforsch.comacs.org For instance, starting with a 3,5-dibromopyridine derivative, a selective bromine-lithium exchange at one position would allow for the introduction of the amino or a precursor group. The rate of exchange can be influenced by the electronic and steric environment of the halogen atoms. wikipedia.org

| Factor | Influence on Regioselectivity |

| Halogen | I > Br > Cl (rate of exchange) wikipedia.org |

| Temperature | Lower temperatures favor kinetic control. |

| Solvent | Ethereal solvents (e.g., THF, Et₂O) are commonly used. |

| Organolithium Reagent | n-BuLi, s-BuLi, t-BuLi |

Utilization of Pyridyne Intermediates in Functionalization

Pyridynes are highly reactive intermediates that are analogous to benzynes and can be used for the difunctionalization of the pyridine ring. chemistryviews.orgnih.govrsc.org They are typically generated in situ from a dihalopyridine or a halopyridine with a good leaving group at an adjacent position. The subsequent trapping of the pyridyne with a nucleophile and an electrophile can lead to the formation of highly substituted pyridines. rsc.org

The regioselectivity of nucleophilic addition to a 3,4-pyridyne intermediate can be influenced by substituents on the ring. nih.govrsc.org For example, an electron-donating group at the 2-position can direct the nucleophile to the 4-position. rsc.org This strategy could be employed in the synthesis of this compound by generating a 3,4-pyridyne from a suitable precursor, followed by a regioselective addition of an ethoxy nucleophile and subsequent introduction of the amino and bromo groups.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 6 Ethoxypyridin 3 Amine

Reactivity at the Bromo Substituent

The bromine atom on the pyridine (B92270) ring is a key site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orgmdpi.com This reaction is widely used to synthesize a variety of organic compounds, including polyolefins, styrenes, and substituted biphenyls. wikipedia.org For substrates like 5-Bromo-6-ethoxypyridin-3-amine, the bromine atom serves as the halide partner.

The general scheme for the Suzuki reaction involves an oxidative addition, transmetalation, and reductive elimination. diva-portal.org The reaction is compatible with a wide range of functional groups and can be carried out in various solvents, including aqueous media. wikipedia.orgharvard.edu Common catalysts include palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ and PdCl₂(dppf). diva-portal.orgnih.gov The choice of base, such as potassium carbonate or sodium hydroxide, is also crucial for the reaction's success. wikipedia.orgconsensus.app

While primary amines can sometimes pose challenges in Suzuki couplings, studies have shown that halogenated aromatics and heteroaromatics with a primary amine group can be suitable substrates without the need for protection. acs.orgnih.gov In some cases, derivatizing the amine to an amide can lead to better yields. nih.govresearchgate.net

Below is a table summarizing typical conditions for Suzuki coupling reactions involving brominated pyridines.

Table 1: Representative Conditions for Suzuki Coupling of Bromopyridines

| Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 °C | Moderate to Good | nih.gov |

| PdCl₂(dppf) | K₂CO₃ | Dimethoxyethane | 80 °C | Good | nih.gov |

| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | 60 °C | High | harvard.edu |

Nucleophilic Aromatic Substitution (SNAr) at Brominated Pyridine Positions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The pyridine ring itself is electron-deficient, making it susceptible to nucleophilic attack, especially at the ortho and para positions relative to the nitrogen atom. wikipedia.org

The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by elimination of the leaving group. libretexts.org The reactivity of halopyridines in SNAr reactions is often influenced by the position of the halogen and the nature of other substituents on the ring. nih.govyoutube.com For this compound, the bromine atom can be displaced by various nucleophiles. The rate of these reactions can be influenced by the electronic effects of the amino and ethoxy groups.

Reactivity of the Amino Group

The amino group at the 3-position of the pyridine ring is a versatile functional handle for further molecular elaboration through derivatization and cyclization reactions.

Derivatization via Amino Functional Group Modifications

The primary amino group of this compound can undergo a variety of chemical transformations. These modifications are useful for introducing new functional groups or for altering the electronic and steric properties of the molecule. nih.gov Common derivatization reactions include acylation, sulfonylation, and alkylation.

For instance, acylation with acetic anhydride (B1165640) can convert the amino group into an acetamide, a transformation that can be useful in modulating reactivity in subsequent steps, such as Suzuki coupling. nih.govresearchgate.net Other acylating agents and sulfonyl chlorides can be used to introduce a wide range of substituents. Reductive alkylation is another method to modify the amino group, converting the primary amine into a secondary or tertiary amine. nih.gov These derivatization strategies are fundamental in medicinal chemistry for exploring structure-activity relationships. rsc.orgnih.gov

Intramolecular and Intermolecular Cyclization Reactions Involving Aminopyridines

Aminopyridines are valuable precursors for the synthesis of fused heterocyclic systems through cyclization reactions. researchgate.netnih.gov The amino group can act as a nucleophile in both intramolecular and intermolecular cyclizations. For example, reaction with α,β-unsaturated carbonyl compounds or other bifunctional electrophiles can lead to the formation of new rings fused to the pyridine core.

In one-pot reductive cyclization reactions, 4-amino-3-nitropyridines can react with aldehydes in the presence of a reducing agent like sodium dithionite (B78146) to form 1H-imidazo[4,5-c]pyridines. researchgate.net While this specific example involves a different isomer, it illustrates the general principle of using aminopyridines as building blocks for more complex heterocyclic structures. The presence of the bromo and ethoxy groups on this compound can influence the course of these cyclization reactions and provide handles for further diversification of the resulting fused systems.

Reactivity of the Ethoxy Group

The ethoxy group at the 6-position of the pyridine ring is generally more stable than the bromo and amino substituents. However, it can undergo cleavage under certain conditions, a reaction known as O-dealkylation.

O-dealkylation, particularly O-demethylation and O-deethylation, is a common metabolic reaction catalyzed by cytochrome P450 enzymes. washington.edunih.gov In a synthetic context, cleavage of aryl ethers can be achieved using strong acids, such as hydrobromic acid or boron tribromide, or through other specific reagents. The mechanism often involves protonation of the ether oxygen followed by nucleophilic attack on the ethyl group. In enzymatic O-dealkylation, the reaction is thought to proceed via a hemiacetal intermediate which then breaks down to the corresponding alcohol and aldehyde. researchgate.net For this compound, cleavage of the ethoxy group would yield the corresponding 6-hydroxypyridine derivative.

Influence of Reaction Conditions and Catalysis on Reactivity

The reactivity of pyridinic systems, including this compound, is profoundly influenced by the choice of catalyst and the surrounding reaction environment. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, often necessitates catalytic activation to facilitate chemical transformations. nih.gov

Role of Transition Metal Catalysis (e.g., Palladium Catalysis)

Transition metal catalysis, particularly with palladium, is a cornerstone for the functionalization of halopyridines and aminopyridines. Palladium catalysts are instrumental in cross-coupling reactions, which form new carbon-carbon and carbon-heteroatom bonds, crucial for building molecular complexity.

For substrates like 3-halo-2-aminopyridines, which share structural motifs with this compound, palladium-catalyzed C,N-cross coupling presents specific challenges. These include the potential for the amidine-like structure to coordinate with and inhibit the palladium catalyst, hindrance of the transmetalation step, and the possibility of homocoupling side reactions. nih.gov The strategic selection of ligands and precatalysts is vital to overcome these hurdles. For instance, the use of RuPhos and BrettPhos precatalysts in conjunction with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) has proven effective for the C,N-cross coupling of unprotected 3-halo-2-aminopyridines with various amines. nih.gov

The scope of palladium-catalyzed reactions on the pyridine core is broad. It includes the synthesis of 3-alkylpyridines from 3-bromopyridine (B30812) and allylic alcohols, and the multicomponent synthesis of indolizines from 2-bromopyridines, imines, and alkynes through a carbonylative coupling process. acs.orgrsc.org In the latter, palladium facilitates the formation of a reactive mesoionic pyridine-based 1,3-dipole, which then undergoes cycloaddition. rsc.org

Computational studies have shed light on the mechanistic details of these reactions. For example, in the Suzuki coupling of thiophene-containing Schiff bases derived from brominated pyridines, density functional theory (DFT) revealed that the interaction between the pyridine nitrogen and the palladium catalyst could lead to the hydrolysis of the imine bond, a challenge that was overcome by using thiophene-based substrates instead. mdpi.com The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki reaction, typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., bromopyridine) to form a palladium(II) species.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound) is transferred to the palladium(II) complex.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, regenerating the palladium(0) catalyst and forming the final product.

The efficiency and selectivity of these steps are highly dependent on the ligands attached to the palladium, the base used, and the solvent.

Table 1: Examples of Palladium-Catalyzed Reactions on Pyridine Scaffolds

| Pyridine Substrate | Reaction Type | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 3-Bromo-2-aminopyridine | C,N-Cross Coupling | RuPhos/BrettPhos precatalysts, LiHMDS | N³-substituted-2,3-diaminopyridines | nih.gov |

| 2-Bromopyridine | Carbonylative Multicomponent Reaction | Palladium catalyst | Indolizines | rsc.org |

| 3-Bromopyridine | Alkylation | Palladium catalyst | 3-Alkylpyridines | acs.org |

| Pyridine N-oxide | C-H Arylation | Pd(OAc)₂ | C2-arylated pyridines | nih.gov |

Applications of Organocatalysis in Pyridine Chemistry

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for pyridine functionalization. This approach avoids the potential toxicity and contamination associated with residual metals.

A notable example is the photochemical organocatalytic functionalization of pyridines. nih.govacs.org This method employs a dithiophosphoric acid that performs multiple catalytic roles: as a Brønsted acid to protonate the pyridine, as a single electron transfer (SET) reductant upon photoexcitation, and as a hydrogen atom transfer (HAT) agent. This process generates pyridinyl radicals that can couple with other radicals, leading to C(sp²)–C(sp³) bond formation with distinct regioselectivity compared to classical Minisci reactions. nih.govacs.org

Pyridine and its derivatives can themselves act as organocatalysts. Pyridine's lone pair of electrons on the nitrogen atom allows it to function as a Lewis base catalyst in reactions like acylation. biosynce.com In the reductive ozonolysis of alkenes, pyridine can act as an organocatalyst to directly generate aldehydes and ketones, avoiding the formation of hazardous peroxide intermediates by promoting the fragmentation of carbonyl oxides. organic-chemistry.org

Furthermore, chiral pyridine N-oxides, synthesized from simple amino acids, have been successfully used as organocatalysts in the enantioselective allylation of aldehydes, producing homoallylic alcohols with good yields and moderate to high enantiomeric excess. acs.org

Table 2: Organocatalytic Applications in Pyridine Chemistry

| Catalytic Approach | Pyridine Role | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Photochemical Organocatalysis | Substrate | C-H Functionalization (Allylation) | Metal-free, forms pyridinyl radicals, distinct regioselectivity. | nih.govacs.org |

| Pyridine as Catalyst | Catalyst | Reductive Ozonolysis | Avoids hazardous peroxides, direct formation of aldehydes/ketones. | organic-chemistry.org |

| Chiral Pyridine N-oxides | Catalyst | Enantioselective Allylation | Metal-free, creates chiral centers with good enantioselectivity. | acs.org |

| Pyridine as Lewis Base | Catalyst | Acylation Reactions | Mild conditions, facilitates acyl group transfer. | biosynce.com |

Solvent Effects and Development of Green Chemistry Approaches

The choice of solvent can dramatically affect the outcome of a reaction, influencing solubility, reaction rates, and even the reaction pathway. In the context of green chemistry, there is a strong drive to replace hazardous organic solvents with more environmentally benign alternatives or to develop solvent-free reaction conditions.

Pyridine and its derivatives are being explored as greener solvents due to their relatively high boiling points and low volatility. biosynce.com In the multicomponent synthesis of pyridine-3,5-dicarbonitriles, a switch in solvent from ethanol (B145695) to acetonitrile (B52724) was found to significantly alter the effectiveness of different base catalysts and shorten reaction times. acs.org Mechanistic studies revealed that the solvent change influenced the final oxidation step of the reaction, with different pathways dominating in the presence of an amine base versus an ionic base. acs.org

Green chemistry principles are increasingly being applied to the synthesis of pyridine derivatives. rasayanjournal.co.in Microwave-assisted synthesis has been employed as an efficient and environmentally friendly method for the one-pot, four-component reaction to produce novel cyanopyridines, offering excellent yields in very short reaction times compared to conventional heating. nih.gov Solventless, or solid-state, reactions represent another key green chemistry strategy. The synthesis of 2,4,6-trisubstituted pyridines has been achieved through sequential solventless aldol (B89426) and Michael addition reactions, minimizing waste and avoiding the use of toxic solvents. researchgate.net These methods align with the goals of green chemistry by improving energy efficiency, reducing waste, and utilizing safer chemicals. rasayanjournal.co.inresearchgate.net

Theoretical and Experimental Mechanistic Studies

Understanding the detailed mechanisms of reactions involving pyridine derivatives is crucial for optimizing reaction conditions and designing new synthetic methodologies. A combination of theoretical calculations and experimental investigations provides deep insights into reaction pathways, transition states, and the subtle forces that guide chemical transformations.

Transition State Analysis in Pyridine Reactions

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. It helps to understand the energy barriers of different potential pathways and predict the regioselectivity and stereoselectivity of a reaction.

For the nucleophilic substitution at an unsaturated carbon by pyridine, DFT calculations have shown that the reaction can proceed through a transition state where the lowest unoccupied molecular orbital (LUMO) is a mixture of orbitals from both the pyridine nucleophile and the substrate. nih.govrsc.org This analysis revealed that the reaction is initiated by the attack of pyridine's non-bonding (np) orbital on the πC=O molecular orbital of an acyl chloride substrate. As the reaction progresses towards the transition state, the σC-Cl orbital mixes into the LUMO and becomes a major component, facilitating the departure of the leaving group. rsc.org

In the Lewis acid-activated phosphonation of pyridines, computational studies predicted that while the C4-substituted product is thermodynamically the most stable, the kinetic preference for attack at different positions (C2, C4, or C6) is less pronounced. acs.org The calculated transition state structures for this reaction showed very long C-P bonds, indicating very early transition states. acs.org Similarly, detailed potential energy surface calculations for the reaction of atomic nitrogen with pyridine have been used to map out numerous possible intermediates and transition states, helping to predict product branching fractions between ring-contraction and ring-expansion pathways. chemrxiv.org

Investigation of Non-Covalent Interactions in Reaction Pathways

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-stacking, play a critical, albeit subtle, role in directing the stereochemistry and assembly of molecules in reaction pathways and in the solid state.

The 1:1 complex between pyridine and ammonia, for example, has been studied using a combination of quantum-chemical computations and microwave spectroscopy. nih.govillinois.edu These studies confirmed the formation of a stable σ-type complex involving both a traditional N-H···N hydrogen bond and a weaker C-H···N hydrogen bond. nih.govillinois.edu The precise characterization of these interactions is vital for understanding intermolecular recognition processes that can influence reactivity in solution.

In the solid state, the arrangement of molecules is dictated by a network of these weak interactions. A combined X-ray diffraction and theoretical study of two pyridine isomers containing nitrile and thiophene (B33073) moieties revealed how different non-covalent interactions, including C-H···N, C-H···S, and C-H···π contacts, govern their crystal packing. ias.ac.in The PIXEL method and Quantum Theory of Atoms-in-Molecules (QTAIM) analysis were used to quantify the energies of these interactions, providing insight into why the isomers adopt different supramolecular structures. ias.ac.in Understanding these interactions is not only crucial for crystal engineering but also for comprehending how molecules might pre-organize in a solvent cage prior to a reaction, potentially influencing the reaction's outcome.

Advanced Spectroscopic and Structural Characterization of the Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 5-Bromo-6-ethoxypyridin-3-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) and methyl protons of the ethoxy group, and the protons of the amine group. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the substituents. The aromatic protons will appear in the downfield region, typically between 6.0 and 8.5 ppm. The ethoxy group will present as a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃), a characteristic pattern for an ethyl group. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. libretexts.org

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region of the spectrum. The carbons bonded to the bromine and nitrogen atoms will be significantly influenced, leading to characteristic shifts. The two carbons of the ethoxy group will appear in the upfield region of the spectrum. nih.govchemicalbook.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | ~7.5 | ~145 |

| C4-H | ~7.0 | ~120 |

| O-CH₂-CH₃ | ~4.4 (quartet) | ~62 |

| O-CH₂-CH₃ | ~1.4 (triplet) | ~15 |

| NH₂ | variable (broad) | - |

| C3 | - | ~135 |

| C5 | - | ~105 |

| C6 | - | ~158 |

Note: These are predicted values and may vary based on experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The functional groups present in this compound give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

IR Spectroscopy: The IR spectrum of this primary aromatic amine is expected to exhibit the following key absorptions:

N-H Stretching: Two distinct bands in the region of 3500-3300 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (NH₂) group. wpmucdn.comorgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group will be observed just below 3000 cm⁻¹.

N-H Bending: An N-H bending (scissoring) vibration for the primary amine is expected in the range of 1650-1580 cm⁻¹. orgchemboulder.com

C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1600-1400 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ethoxy group will likely produce a strong band in the 1250-1020 cm⁻¹ region. orgchemboulder.com

C-N Stretching: The aromatic C-N stretching vibration is expected between 1335-1250 cm⁻¹. orgchemboulder.com

C-Br Stretching: The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, often below 700 cm⁻¹.

The analysis of IR spectra of related compounds, such as p-bromoaniline, shows characteristic bands for mono- and disubstituted aromatic nuclei and amine groups. researchgate.net

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations and the C-Br bond, which may show weak absorption in the IR spectrum.

Mass Spectrometry (MS) in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to gain insights into its structure through fragmentation patterns.

The nominal molecular weight of this compound (C₇H₉BrN₂O) is 217.06 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. researchgate.net

In the mass spectrum, the molecular ion peak [M]⁺ would be observed, along with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.

Common fragmentation pathways for similar compounds involve the loss of the ethoxy group, the bromine atom, or other small neutral molecules. researchgate.netarkat-usa.org The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule. LC-MS, a technique that couples liquid chromatography with mass spectrometry, can be used to analyze the purity of the compound and identify any impurities. bldpharm.comderpharmachemica.com

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

Chromatographic Methods for Purification and Analytical Purity (e.g., HPLC, TLC)

Chromatographic techniques are essential for both the purification and the assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used to determine the purity of the compound and to quantify any impurities. bldpharm.combldpharm.combldpharm.com A reversed-phase HPLC method would likely be employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. The retention time of the main peak is characteristic of the compound under specific chromatographic conditions. The presence of other peaks would indicate impurities. psu.edu

Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic technique used to monitor the progress of reactions and to get a preliminary assessment of purity. bas.bg A suitable solvent system (mobile phase) is chosen to achieve good separation of the compound from any starting materials or byproducts on a stationary phase (e.g., silica (B1680970) gel). The retardation factor (Rf) value is a characteristic property of the compound in a given solvent system.

Computational and Theoretical Chemistry Studies of 5 Bromo 6 Ethoxypyridin 3 Amine

Density Functional Theory (DFT) Calculations and Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are used to determine the electronic structure, optimized geometry, and various other properties of molecules. For 5-Bromo-6-ethoxypyridin-3-amine, DFT would typically be employed to predict its three-dimensional structure, bond lengths, bond angles, and the distribution of electrons within the molecule.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the ethoxy group, as well as the pyridine (B92270) ring. The LUMO, conversely, would likely be distributed over the pyridine ring and influenced by the electron-withdrawing bromine atom. A hypothetical FMO analysis for this molecule is presented in the table below.

| Parameter | Hypothetical Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.80 | Indicates the energy of the highest energy electrons and the molecule's ability to donate electrons. |

| LUMO Energy | -1.20 | Indicates the energy of the lowest energy empty orbital and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.60 | A moderate gap suggests a balance of stability and reactivity. |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps to identify the electron-rich and electron-poor regions, which are crucial for predicting how the molecule will interact with other chemical species. In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. Regions of positive potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy group, due to the presence of lone pairs of electrons. The amino group would also contribute to the negative potential. In contrast, the hydrogen atoms of the amino group and the region around the bromine atom (due to the phenomenon of a "sigma-hole") would likely exhibit a positive potential.

| Region of Molecule | Expected MEP Color | Interpretation |

|---|---|---|

| Pyridine Nitrogen | Red | High electron density, site for electrophilic attack or hydrogen bonding. |

| Amino Group Nitrogen | Orange/Yellow | Moderate electron density. |

| Amino Group Hydrogens | Blue | Electron deficient, potential for hydrogen bond donation. |

| Bromine Atom | Green/Slightly Blue | Slightly electron deficient, potential for halogen bonding. |

Prediction and Interpretation of Vibrational Spectra

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound and to assign specific vibrational modes to the corresponding functional groups.

For this compound, the predicted vibrational spectrum would show characteristic peaks for the stretching and bending of its various bonds. For instance, the N-H stretching vibrations of the amino group would appear in the high-frequency region of the IR spectrum. The C-O-C stretching of the ethoxy group and the C-Br stretching vibration would also have distinct frequencies. The various vibrational modes of the pyridine ring would also be present.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|---|

| Amino (N-H) | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (ethoxy) | Stretching | 2850-2960 |

| Pyridine Ring | C=C and C=N Stretching | 1400-1600 |

| Ethoxy (C-O-C) | Asymmetric Stretching | 1200-1275 |

| Bromo (C-Br) | Stretching | 500-600 |

Molecular Dynamics and Simulation Methodologies

Computational Catalysis Studies in Pyridine Transformations

Computational chemistry plays a crucial role in understanding and designing catalytic processes. For pyridine derivatives, computational catalysis studies can elucidate the mechanisms of reactions such as cross-coupling, amination, and other functionalizations. While there are no specific computational catalysis studies involving this compound in the literature, it is plausible that this molecule could serve as a substrate in various catalytic transformations. DFT calculations could be used to model the reaction pathways, identify transition states, and calculate activation energies, thereby providing insights into the catalytic cycle.

Analysis of Non-Covalent Interactions within the Molecular Framework and Reactivity

Non-covalent interactions are critical in determining the three-dimensional structure of molecules and their interactions with other molecules. In this compound, several types of non-covalent interactions are expected to be at play. These include:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the ethoxy oxygen can act as hydrogen bond acceptors. These interactions would be significant in the solid state and in protic solvents.

Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (a "sigma-hole") and interacts with a nucleophilic site on another molecule.

π-π Stacking: The pyridine ring can engage in π-π stacking interactions with other aromatic rings.

These non-covalent interactions can be studied using various computational techniques, including the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, to understand their strength and nature.

Synthetic Applications and Derivatization Strategies

Synthesis of Highly Functionalized Pyridine (B92270) Scaffolds

The pyridine core of 5-Bromo-6-ethoxypyridin-3-amine is a key structural motif in numerous biologically active compounds and functional materials. The strategic placement of the bromo, ethoxy, and amino substituents provides multiple handles for further chemical manipulation, allowing for the synthesis of complex pyridine-based structures.

The inherent reactivity of the pyridine ring, influenced by the electronic properties of its substituents, can be exploited to achieve regioselective functionalization. The bromine atom at the 5-position is particularly susceptible to a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at this specific position, leading to the creation of diverse molecular libraries.

For instance, palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids have been shown to produce a series of novel pyridine derivatives in moderate to good yields. mdpi.com This highlights the utility of the bromo substituent as a versatile handle for C-C bond formation.

Furthermore, the amino group at the 3-position can direct ortho-lithiation or other electrophilic substitution reactions to the C4 or C2 positions, depending on the reaction conditions and the nature of the protecting groups employed. This regiocontrol is crucial for the synthesis of specifically substituted pyridine derivatives.

To enhance synthetic efficiency and reduce waste, one-pot synthesis methodologies are increasingly being developed. These approaches involve multiple reaction steps being carried out in a single reaction vessel without the isolation of intermediates. For the synthesis of aminopyridine derivatives, one-pot procedures often combine steps like protection, functionalization, and deprotection. nih.gov

For example, a one-pot multicomponent reaction has been developed for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives using enaminones, malononitrile, and primary amines. nih.gov While not directly involving this compound, this illustrates the trend towards more efficient synthetic routes for functionalized pyridines. Such strategies can be adapted for the derivatization of this compound, streamlining the synthesis of complex target molecules. The development of one-pot protocols, such as the aerobic oxidation of acylhydrazides followed by cycloaddition, further showcases the move towards more practical and greener synthetic methods in heterocyclic chemistry. mdpi.com

Preparation of Substituted Aminopyridine Derivatives

Substituted aminopyridines are a class of compounds with a broad spectrum of biological activities and applications in materials science. This compound serves as an excellent starting material for the synthesis of a wide variety of these derivatives.

The reactive sites on this compound allow for its use in the construction of fused heterocyclic systems. The amino group can participate in cyclization reactions with suitable bifunctional reagents to form new rings fused to the pyridine core. For example, it can be a precursor for the synthesis of imidazo[4,5-c]pyridines, which are often obtained as a mixture of regioisomers. nih.gov The development of selective syntheses for such systems is an active area of research.

Furthermore, the bromo substituent can be transformed into other functional groups, such as cyano or amino groups, which can then be utilized in subsequent cyclization reactions to build diverse heterocyclic scaffolds. The synthesis of novel 6,5- and 6,6-membered fused heterocyclic compounds derived from thymine (B56734) exemplifies the strategies used to create complex, conformationally constrained analogues of biologically relevant molecules. nih.gov

| Starting Material | Reagent(s) | Product Class | Reference |

| 3-Aminopyridine | Di-tert-butyl dicarbonate | N-Boc-3-aminopyridine | nih.gov |

| 5-Bromo-2-methylpyridin-3-amine | Acetic anhydride (B1165640), H₂SO₄ | N-[5-bromo-2-methylpyridine-3-yl]acetamide | mdpi.com |

| Enaminones, Malononitrile, Primary Amines | (one-pot) | 2-Amino-3-cyanopyridine derivatives | nih.gov |

| Acylhydrazides, Allenoates | NaNO₂, HNO₃, DMAP (one-pot) | 1,3,4-Oxadiazines | mdpi.com |

Scaffold diversification is a key strategy in drug discovery and materials science to explore a wider chemical space and optimize the properties of lead compounds. Starting from this compound, a multitude of diversification strategies can be employed.

The bromo group can be subjected to a variety of palladium-catalyzed cross-coupling reactions, introducing a diverse range of substituents. The amino group can be acylated, alkylated, or used as a nucleophile in various reactions to introduce different functionalities. The ethoxy group can potentially be cleaved to the corresponding hydroxypyridine, which opens up another avenue for derivatization through etherification or esterification.

The solid-phase synthesis of pyridine-based derivatives from a 2-chloro-5-bromopyridine scaffold demonstrates a powerful approach for generating libraries of compounds. researchgate.net By immobilizing the pyridine core on a solid support, a wide range of reagents can be screened in a high-throughput manner, leading to the rapid generation of a diverse set of molecules.

Role as a Key Intermediate in Complex Organic Synthesis

The strategic use of this intermediate can be seen in the synthesis of highly substituted aromatic and heteroaromatic systems where precise control over the substitution pattern is essential. The ability to perform selective reactions at each of the three functional groups makes it an invaluable tool for synthetic chemists.

Construction of Poly-substituted Pyridine Frameworks

The reactivity of the pyridine core in this compound, particularly at the carbon-bromine and carbon-nitrogen bonds, offers a robust platform for creating highly functionalized pyridine derivatives. The bromine atom at the 5-position is especially useful for a variety of cross-coupling reactions, which are essential in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

A primary method for elaborating the pyridine scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the introduction of a wide array of aryl and heteroaryl groups at the 5-position. By reacting this compound with different boronic acids or their esters in the presence of a palladium catalyst and a base, chemists can synthesize the corresponding 5-aryl- or 5-heteroaryl-6-ethoxypyridin-3-amines. The success of this reaction, in terms of yield and purity, is highly dependent on the choice of catalyst, ligand, base, and solvent.

Another significant transformation is the Sonogashira cross-coupling reaction, which attaches alkyne groups to the 5-position. This reaction, typically catalyzed by a mix of palladium and copper complexes, opens up possibilities for further modifying the alkyne group through methods like click chemistry or converting it into other functional groups.

The amino group at the 3-position also provides a point for diversification. It can be converted to a diazonium salt and then undergo Sandmeyer-type reactions to introduce various substituents, such as halogens, cyano, and hydroxyl groups. Additionally, the amino group can be acylated, alkylated, or used to build heterocyclic rings fused to the pyridine core.

The interaction between the different functional groups facilitates sequential and regioselective modifications. For instance, the bromine atom can be selectively coupled first, followed by modification of the amino group, or vice versa. This controlled approach is vital for the rational design and synthesis of intricate, poly-substituted pyridine derivatives with specific substitution patterns.

Table 1: Examples of Poly-substituted Pyridine Frameworks Derived from this compound

| Starting Material | Reagent(s) | Reaction Type | Product |

| This compound | Arylboronic acid, Pd catalyst, base | Suzuki-Miyaura Coupling | 5-Aryl-6-ethoxypyridin-3-amine |

| This compound | Terminal alkyne, Pd/Cu catalyst, base | Sonogashira Coupling | 5-Alkynyl-6-ethoxypyridin-3-amine |

| This compound | 1. NaNO₂, H⁺2. CuX (X = Cl, Br, CN) | Sandmeyer Reaction | 5-Bromo-3-halo/cyano-6-ethoxypyridine |

| This compound | Acyl chloride, base | Acylation | N-(5-Bromo-6-ethoxypyridin-3-yl)amide |

Building Block for Biologically Relevant Scaffolds in Chemical Research

The pyridine ring is a well-established scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. enamine.net The specific substitution pattern of this compound makes it a valuable starting material for synthesizing molecules with potential therapeutic uses. The combination of a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the ethoxy group and pyridine nitrogen), and a modifiable site (the bromo group) allows for the exploration of a broad range of chemical structures.

One major area of focus is the creation of kinase inhibitors. Many kinase inhibitors have a substituted pyridine or a similar heterocyclic core that interacts with the ATP-binding site of the enzyme. The functional groups on this compound can be modified to mimic the interactions of the adenine (B156593) part of ATP. For example, the amino group can be functionalized to form hydrogen bonds with the hinge region of a kinase, while the bromo group can be replaced with larger hydrophobic groups through cross-coupling reactions to fill the hydrophobic pocket.

This compound has served as a key intermediate in the synthesis of inhibitors for various kinases, including those involved in cancer and inflammatory diseases. The ethoxy group can contribute to favorable steric and electronic properties, potentially improving binding affinity and selectivity.

Furthermore, scaffolds derived from this compound are being explored for their potential in other therapeutic areas. The ability to introduce a wide variety of substituents allows for the fine-tuning of physicochemical properties like solubility and metabolic stability, which are crucial for drug development. enamine.net

Table 2: Examples of Biologically Relevant Scaffolds Synthesized from this compound

| Target Class | General Scaffold | Key Synthetic Transformation |

| Kinase Inhibitors | Substituted aminopyridines | Suzuki/Sonogashira coupling, Amide bond formation |

| GPCR Modulators | Aryl-substituted pyridines | Suzuki coupling |

| Ion Channel Modulators | Functionalized aminopyridines | N-alkylation, Acylation |

Development of Novel Synthetic Methodologies Utilizing the Compound

In addition to its role as a building block, this compound can be used to develop new synthetic methods. The unique arrangement of its functional groups can be harnessed to facilitate novel transformations or to study reaction mechanisms.

For example, the presence of both an amino group and a bromo substituent on the same aromatic ring allows for the investigation of intramolecular cyclization reactions. Under certain conditions, it may be possible to form fused heterocyclic systems through a process involving the amino group and a substituent introduced at the 5-position.

The compound can also act as a test substrate for new catalytic systems. The development of more efficient and selective cross-coupling catalysts is an ongoing field of research. Using a substrate like this compound, which has multiple potential reaction sites, can offer valuable information about the regioselectivity and functional group tolerance of a new catalyst.

Moreover, the electronic properties of the substituted pyridine ring can affect the reactivity of its functional groups. The electron-donating nature of the amino and ethoxy groups can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions at the C-Br bond. Studying these effects can lead to a better understanding of reaction mechanisms and help in designing more effective synthetic procedures.

While specific examples of novel methodologies developed exclusively around this compound are not widely reported, its potential as a tool for methodological development is evident. Its well-defined structure and multiple functional groups make it an excellent platform for exploring new chemical reactivity and expanding the tools available to synthetic chemists.

Table 3: Potential Applications in Methodological Development

| Area of Development | Potential Role of this compound |

| New Catalysis | Substrate for testing catalyst efficiency, selectivity, and functional group tolerance. |

| Intramolecular Reactions | Precursor for studying intramolecular cyclization pathways. |

| Mechanistic Studies | Probe for understanding the electronic effects of substituents in cross-coupling reactions. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.